2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methylbutylamine with methoxymethyl chloride to form the intermediate, which is then reacted with benzimidazole under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as imidazole or metal salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can function as a selective and effective receptor system for various analytes, allowing it to modulate biological pathways and exert its effects . The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride include other imidazole derivatives such as:
Imidazole: The simplest member of the imidazole family, with a molecular formula of C3H4N2.
2-methylimidazole: A derivative with a methyl group at the 2-position, commonly used in the synthesis of pharmaceuticals and agrochemicals.
4-methylimidazole: Another derivative with a methyl group at the 4-position, used in the production of polymers and other materials.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other imidazole derivatives.
Biological Activity
2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzodiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H18ClN1O1
- Molecular Weight : 239.75 g/mol
- IUPAC Name : this compound
This compound features a benzodiazole core substituted with a methoxymethyl group and a branched alkyl chain, which may influence its interactions with biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |
HeLa (cervical cancer) | 10.2 | Inhibition of cell cycle progression |
A549 (lung cancer) | 12.8 | Disruption of microtubule dynamics |
Antimicrobial Activity
Benzodiazoles are also noted for their antimicrobial properties. Research indicates that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests that benzodiazole derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease.
Study 1: Anticancer Activity Evaluation
A study published in Molecular Cancer Therapeutics evaluated the anticancer activity of several benzodiazole derivatives, including this compound. The findings showed that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.
Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of various benzodiazoles, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for both pathogens.
Properties
IUPAC Name |
2-(methoxymethyl)-1-(2-methylbutyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-4-11(2)9-16-13-8-6-5-7-12(13)15-14(16)10-17-3;/h5-8,11H,4,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEJEWDFGMRLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1COC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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